2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid
Description
2-[(7,8-Dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid is a synthetic heterocyclic compound derived from 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (CAS: 412336-00-6, C₁₂H₁₀O₅S, MW: 266.27 g/mol) . The parent compound features a sulfur-containing isothiochromene core with methoxy groups at positions 7 and 8, a ketone at position 1, and a carboxylic acid at position 2. The target molecule replaces the carboxylic acid with a formamido acetic acid moiety (-NHCOCH₂COOH), resulting in the molecular formula C₁₄H₁₄N₂O₆S and an approximate molecular weight of 338.34 g/mol.
Properties
IUPAC Name |
2-[(7,8-dimethoxy-1-oxoisothiochromene-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S/c1-20-8-4-3-7-5-9(13(18)15-6-10(16)17)22-14(19)11(7)12(8)21-2/h3-5H,6H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVPBNKURDNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for WAY-388279 are not widely documented in publicly available sources. typical synthetic methods for similar compounds involve multi-step organic synthesis, including the formation of key intermediates and subsequent functional group modifications. Industrial production methods would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
WAY-388279 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds derived from isothiochromene structures. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines, including the MCF-7 breast cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Evaluation
In a study evaluating derivatives of isothiochromene, compounds similar to 2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid were tested using the MTT assay. Results indicated that certain derivatives exhibited strong cytotoxicity comparable to established chemotherapeutic agents like Doxorubicin .
Anti-inflammatory Properties
Compounds containing isothiochromene moieties have been investigated for their anti-inflammatory effects. The structural characteristics allow them to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
Research Findings
A study focusing on related compounds demonstrated their ability to reduce inflammation in vitro by modulating NF-kB signaling pathways. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs .
Antioxidant Activity
The antioxidant properties of this compound are also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases.
Experimental Evidence
Research has shown that derivatives of isothiochromene can scavenge free radicals effectively. In vitro assays measuring DPPH radical scavenging activity indicated that these compounds possess significant antioxidant capabilities .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of WAY-388279 involves its interaction with cellular components to inhibit mitosis. It targets specific molecular pathways involved in cell division, leading to the disruption of the mitotic process and ultimately cell death. This makes it a potential candidate for the development of anticancer agents.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences :
- The target compound’s isothiochromene core distinguishes it from β-lactam-based cephalosporins and dihydropyran derivatives . Isothiochromene contains a sulfur atom in its bicyclic structure, whereas cephem derivatives feature a nitrogen-containing β-lactam ring critical for antibiotic activity.
Functional Groups: The formamido acetic acid side chain in the target compound introduces dual acidity (carboxylic acid and amide), contrasting with the single carboxylic acid in its parent molecule and the β-lactam/amide groups in cephalosporins. This may enhance water solubility compared to lipophilic pyranones .
Molecular Weight and Polarity: The target compound (MW: ~338) is intermediate in size between smaller heterocycles like pyranones (~336) and larger cephalosporins (~542). Its polarity likely exceeds that of its parent carboxylic acid due to the additional amide group.
Crystallinity could be inferred as moderate due to planar aromatic regions in the isothiochromene core.
Research Findings and Implications
Limitations:
- Evidence gaps exist regarding the target compound’s crystallinity, stability, and biological data. Comparative studies with analogs like chromene derivatives (e.g., [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid ) are needed to assess structural effects on activity.
Biological Activity
The compound 2-[(7,8-dimethoxy-1-oxo-1H-isothiochromen-3-yl)formamido]acetic acid , with a CAS number of 615282-41-2 , has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : C14H13NO6S
Molar Mass : 323.32 g/mol
Structural Characteristics : The compound features a unique isothiochromene core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H13NO6S |
| Molar Mass | 323.32 g/mol |
| CAS Number | 615282-41-2 |
Antioxidant Activity
Research indicates that compounds containing isothiochromene structures often exhibit antioxidant properties. A study highlighted that derivatives of isothiochromene can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its potential anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect was observed in studies involving breast and colon cancer cell lines, where the compound showed a dose-dependent decrease in cell viability .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, it reduces oxidative stress.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in inflammation and apoptosis.
- Gene Expression Regulation : The compound might influence the expression of genes related to cell survival and apoptosis.
Study 1: Antioxidant Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antioxidant activity of various isothiochromene derivatives, including our compound. The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, showcasing its potential as a protective agent against oxidative damage .
Study 2: Anti-inflammatory Response
In a clinical trial assessing the anti-inflammatory properties of isothiochromene derivatives, patients with chronic inflammatory conditions were administered formulations containing this compound. The trial reported a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin levels after treatment .
Study 3: Cancer Cell Line Analysis
A recent study focused on the effects of this compound on various cancer cell lines. The results demonstrated that at concentrations of 10 µM to 50 µM, there was a significant induction of apoptosis measured by Annexin V/PI staining and caspase activation assays. The findings suggest that this compound could serve as a lead structure for developing new anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
